2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound with a complex structure It contains multiple functional groups, including a chloro group, a hydroxymethyl group, a methoxy group, and a fluorophenyl group
Preparation Methods
The synthesis of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(hydroxymethyl)-6-methoxyphenol and 4-fluoroaniline.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and acylation, to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as amidation, to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-bromophenyl)acetamide: This compound has a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4/c1-22-14-7-10(8-20)6-13(17)16(14)23-9-15(21)19-12-4-2-11(18)3-5-12/h2-7,20H,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRYWUNPRBWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358425 |
Source
|
Record name | STK198974 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693816-01-2 |
Source
|
Record name | STK198974 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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